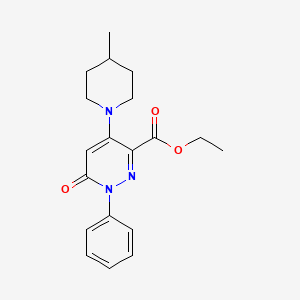
Ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS Number: 922090-48-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and neuropharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H23N3O3, with a molecular weight of 341.4 g/mol. The compound features a dihydropyridazine core that is substituted with a piperidine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 922090-48-0 |
| Molecular Formula | C₁₉H₂₃N₃O₃ |
| Molecular Weight | 341.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit anticancer properties . For example, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study found that certain piperidine derivatives showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Neuropharmacological Effects
The compound also shows promise in neuropharmacology , particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibiting these enzymes can enhance cholinergic signaling, which is beneficial in treating Alzheimer's disease. The presence of the piperidine ring enhances the brain penetration and selectivity of these inhibitors .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine moiety significantly affect the biological activity of the compound. For instance, variations in the substituents on the phenyl ring or alterations in the carbon chain length can enhance potency against specific targets such as AChE or cancer cell lines .
Key Findings from SAR Studies
| Modification | Effect on Activity |
|---|---|
| Piperidine Substitution | Improved brain exposure and AChE inhibition |
| Phenyl Ring Variations | Enhanced cytotoxicity in tumor models |
Case Studies
Case Study 1: Anticancer Activity
In a controlled study, a derivative similar to this compound was tested against several cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis in FaDu cells, suggesting that structural features such as the piperidine ring and phenyl substitution play crucial roles in enhancing anticancer activity .
Case Study 2: Neuroprotection
Another study explored the neuroprotective effects of compounds with similar structures in models of Alzheimer's disease. The compounds exhibited dual inhibition of AChE and BuChE, leading to improved cognitive function in animal models. This highlights the potential therapeutic applications for treating neurodegenerative disorders .
特性
IUPAC Name |
ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-3-25-19(24)18-16(21-11-9-14(2)10-12-21)13-17(23)22(20-18)15-7-5-4-6-8-15/h4-8,13-14H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEVFPAFHULFRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCC(CC2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













